N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

PTP1B inhibition diabetes structure-activity relationship

N-(4-Methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921910-31-8) is a synthetic, small-molecule research compound belonging to the benzene sulfonamide thiazole acetamide class. Its core architecture comprises a 2-(phenylsulfonamido)thiazole ring connected via a methylene linker to an N-(4-methoxyphenyl)acetamide terminus.

Molecular Formula C18H17N3O4S2
Molecular Weight 403.47
CAS No. 921910-31-8
Cat. No. B2846851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
CAS921910-31-8
Molecular FormulaC18H17N3O4S2
Molecular Weight403.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H17N3O4S2/c1-25-15-9-7-13(8-10-15)19-17(22)11-14-12-26-18(20-14)21-27(23,24)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
InChIKeyRRZSIUJDIZRAIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921910-31-8): Core Structural & Pharmacological Baseline for Research Sourcing


N-(4-Methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921910-31-8) is a synthetic, small-molecule research compound belonging to the benzene sulfonamide thiazole acetamide class [1]. Its core architecture comprises a 2-(phenylsulfonamido)thiazole ring connected via a methylene linker to an N-(4-methoxyphenyl)acetamide terminus. The phenylsulfonamide–thiazole scaffold is recognized in both patent and peer-reviewed literature as a privileged chemotype for targeting cancer cell proliferation pathways, including GRP78-overexpressing melanoma models, and for protein tyrosine phosphatase 1B (PTP1B) inhibition relevant to diabetes and obesity [2][3]. This specific substitution pattern (4-methoxy on the N-phenyl ring) distinguishes it within a broader series of analogs where even single-atom changes on the terminal aryl group significantly modulate potency, selectivity, and physicochemical properties.

Why Generic Substitution of N-(4-Methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921910-31-8) Is Not Scientifically Justified


Within the 2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide family, the identity and position of the N-aryl substituent critically govern both target engagement and ADME properties. SAR studies on closely related aryl thiazolyl phenylsulfonamides demonstrate that shifting a methoxy group from the para to the meta position, or replacing it with ethoxy, fluoro, or methyl, can alter in vitro PTP1B inhibition by over 40% and significantly affect blood glucose lowering in streptozotocin-induced diabetic rat models [3]. Patent disclosures further indicate that the specific 4-methoxyphenyl substitution modulates cytotoxicity against melanoma and breast cancer cell lines relative to other N-aryl variants, making simple interchange without quantitative justification a substantive risk to experimental reproducibility [1][2].

Product-Specific Quantitative Evidence Guide: N-(4-Methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921910-31-8) Versus Closest Analogs


Para-Methoxy Substitution on the N-Phenyl Ring Confers Distinct PTP1B Inhibitory Potency Relative to Meta-Methoxy and Unsubstituted Analogs

In a series of substituted aryl thiazolyl phenylsulfonamides evaluated as PTP1B inhibitors, compounds bearing an electron-donating substituent at the para position of the N-phenyl ring exhibited enhanced inhibitory activity compared to their meta-substituted or unsubstituted counterparts. Among the closest analogs, the para-methoxy derivative (i.e., the target substitution pattern) showed PTP1B inhibition exceeding 48% at a screening concentration of 100 µM, a threshold that qualified it for progression to in vivo evaluation in a streptozotocin-induced diabetic rat model [1]. Moving the methoxy group to the meta position (comparator: N-(3-methoxyphenyl) analog) reduced inhibition below this threshold in multiple cases within the same study [1]. This positional sensitivity is attributed to differential hydrogen-bonding interactions with the PTP1B catalytic pocket as revealed by docking studies [1].

PTP1B inhibition diabetes structure-activity relationship

Patent-Covered Cancer Cell Line Activity: The Benzene Sulfonamide Thiazole Scaffold with 4-Methoxyphenyl Substitution Falls Within the Most Active Claim Scope for Melanoma

Multiple patents (US20180215723A1; WO2014072486A1) specifically claim benzene sulfonamide thiazole compounds for treating cancers, particularly cutaneous melanoma [1][2]. The general formula encompasses N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide as a representative embodiment. In the patent examples, closely related N-aryl-substituted analogs—including those with para-alkoxy phenyl groups—demonstrated IC50 values in the low micromolar range against melanoma cell lines (A375, SK-MEL-28) and showed GRP78-dependent cytotoxicity [1]. Compounds lacking the methoxy substituent or bearing alternative electron-withdrawing groups (e.g., 4-fluoro) showed divergent activity profiles in the same panel, with some analogs losing activity entirely against resistant subclones [1][2].

anticancer melanoma GRP78 patent pharmacology

Physicochemical Differentiation: The 4-Methoxy Group Balances Lipophilicity and Hydrogen-Bonding Capacity Relative to Ethoxy and Fluoro Analogs

The computed octanol-water partition coefficient (cLogP) and topological polar surface area (TPSA) differentiate the target compound from its closest structural neighbors. The 4-methoxy substituent provides an intermediate lipophilicity profile: more polar than the 4-ethoxy analog (additional methylene increases logP by ~0.5 units) and more balanced hydrogen-bonding potential than the 4-fluoro analog, which lacks a hydrogen-bond acceptor on the terminal ring. Within the aryl thiazolyl phenylsulfonamide series, excessive lipophilicity (cLogP >4.5) has been correlated with poor oral bioavailability and increased plasma protein binding in rodent pharmacokinetic studies [1].

physicochemical properties logP solubility medicinal chemistry

Synthetic Tractability and Commercial Availability: A Differentiator in Screening Library Procurement

The compound CAS 921910-31-8 is commercially catalogued by multiple specialty chemical suppliers with declared purity typically ≥95% (HPLC), indicating a mature and reproducible synthetic route via the convergent assembly of 2-(phenylsulfonamido)thiazol-4-yl acetic acid with 4-methoxyaniline . In contrast, several closely related analogs (e.g., N-(3-methoxyphenyl), N-(4-ethoxyphenyl), and N-(4-isopropylphenyl) variants) are listed by fewer suppliers or have longer lead times for custom synthesis, reflecting lower demand or synthetic complexity. The para-methoxy aniline intermediate is a cost-effective commodity chemical, rendering the target compound one of the most economically accessible members of this analog series for bulk or library-scale procurement.

chemical sourcing synthetic accessibility compound library procurement

Best Research and Industrial Application Scenarios for N-(4-Methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921910-31-8)


PTP1B-Targeted Antidiabetic Drug Discovery: Primary Screening and SAR Expansion

Research groups pursuing PTP1B as a therapeutic target for type 2 diabetes and obesity should prioritize this compound as a starting point for SAR exploration. The para-methoxy substitution pattern is directly aligned with the most active region of the aryl thiazolyl phenylsulfonamide series described in ChemMedChem (2012), where analogs exceeding 48% PTP1B inhibition at 100 µM were advanced to in vivo streptozotocin rat models [3]. Sourcing this exact compound ensures continuity with published SAR trajectories, maximizes the probability of achieving the potency threshold required for in vivo triage, and provides a validated scaffold for iterative optimization of selectivity and pharmacokinetic properties [3].

GRP78-Overexpressing Melanoma Models: Testing Benzene Sulfonamide Thiazole Cytotoxicity

For oncology groups investigating GRP78-dependent cell death mechanisms in melanoma (A375, SK-MEL-28 lines), this compound falls within the most extensively exemplified claim scope of patents US20180215723A1 and WO2014072486A1 [1][2]. Its para-methoxy N-phenyl substitution is representative of the alkoxy-substituted subclass that patent inventors identified as having favorable activity against melanoma cells. Using this compound as the chemical probe ensures that experimental data are directly comparable with the patent pharmacological examples and enables straightforward patent landscape positioning for any novel derivatives subsequently developed [1][2].

Medicinal Chemistry Hit-to-Lead Optimization: Balanced Physicochemical Starting Point

For teams seeking a balanced lead-like starting point, the compound offers an intermediate cLogP (~3.2) and moderate TPSA (~89 Ų) that resides within favorable drug-like property space. Compared to the more lipophilic 4-ethoxy analog (cLogP ~3.7) which risks increased metabolic liability, and the 4-fluoro analog (cLogP ~2.9) which lacks a hydrogen-bond acceptor, the 4-methoxy variant provides a functionally optimal baseline for parallel property optimization without requiring compensatory structural modifications [3]. This makes it suitable as a reference compound in lead optimization cascades where multiple property dimensions (potency, solubility, permeability, metabolic stability) are simultaneously tracked.

Standardized Compound Library Procurement for Kinase or Phosphatase Screening Platforms

Given its multi-vendor commercial availability and established synthetic route, this compound is well-suited as a quality control standard or reference inhibitor for high-throughput screening (HTS) campaigns targeting phosphatase enzymes (particularly PTP1B) or kinases within the thiazole-sulfonamide pharmacophore space. Its broader supplier footprint relative to adjacent analogs reduces the risk of batch discontinuity and ensures that HTS validation datasets can be replicated across different laboratories or screening sites using independently sourced material .

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.